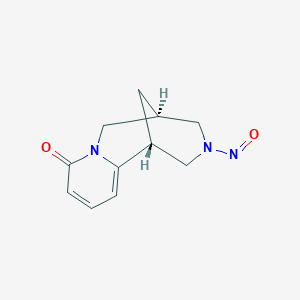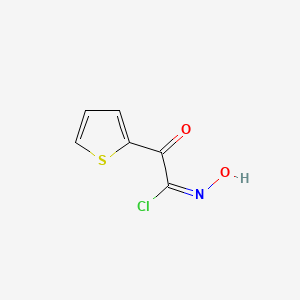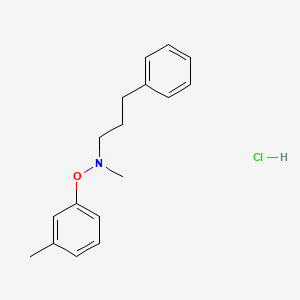
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide is an organic compound belonging to the class of thiadiazolidines. It has the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol . This compound is characterized by the presence of a thiadiazolidine ring with a phenyl group attached to it, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide typically involves the reaction of sulfamide with phenyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiadiazolidine derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide involves its interaction with molecular targets such as enzymes. It acts as an inhibitor of tyrosine-protein phosphatases, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chloro-5-phenyl-3-thienyl)-1,2,5-thiadiazolidin-3-one 1,1-Dioxide: Similar structure but with a chlorine and thienyl group.
1,2,5-Thiadiazolidin-3-one 1,1-Dioxide: Lacks the phenyl group, making it less complex.
Uniqueness
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide is unique due to its phenyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other thiadiazolidine derivatives and contributes to its diverse applications in research and industry .
Propiedades
Número CAS |
612532-44-6 |
|---|---|
Fórmula molecular |
C₈H₈N₂O₃S |
Peso molecular |
212.23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


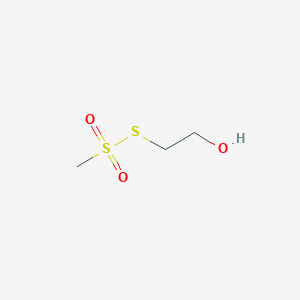
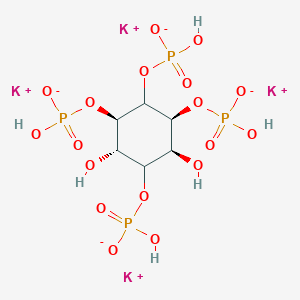
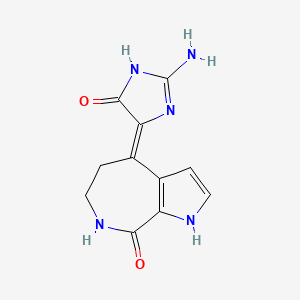
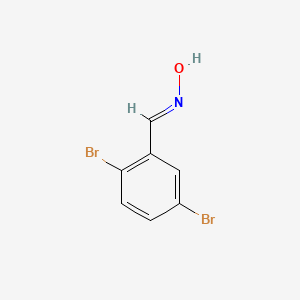

![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)
